molecular formula C16H23N3OS B2666997 5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-75-7

5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B2666997
CAS No.: 1105188-75-7
M. Wt: 305.44
InChI Key: BLKSQHCDBVCOPJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a tertiary amine derivative featuring a benzo[d]thiazole core substituted with methyl groups at the 5- and 7-positions and a 3-morpholinopropyl side chain. The morpholinopropyl moiety enhances solubility in polar solvents, while the methyl groups may improve lipophilicity, influencing bioavailability and binding affinity in biological systems.

Properties

IUPAC Name

5,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12-10-13(2)15-14(11-12)18-16(21-15)17-4-3-5-19-6-8-20-9-7-19/h10-11H,3-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSQHCDBVCOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with 4-(2-chloroethyl)morpholine hydrochloride. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

5,6-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1286725-75-4)

  • Substituents : Methyl groups at 5- and 6-positions.
  • Molecular Formula : C₁₆H₂₃N₃OS.
  • Key Properties :
    • Boiling Point: 462.5°C (predicted).
    • Density: 1.193 g/cm³.
    • pKa: 7.24 (predicted).
  • Comparison : The 5,6-dimethyl isomer exhibits a high predicted boiling point, likely due to stronger intermolecular interactions compared to the 5,7-dimethyl target. The positional shift of methyl groups may alter steric hindrance and electronic effects, impacting reactivity or biological activity.

Methoxy-Substituted Analogs

4,7-Dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1105188-79-1)

  • Substituents : Methoxy groups at 4- and 7-positions.
  • Molecular Formula : C₁₆H₂₃N₃O₃S.
  • Key Properties :
    • Purity: 95%.
    • Price: $737–$5,528 (250 mg–5 g).
    • Hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • The higher molecular weight (337.44 vs. 305.44 for methyl analogs) may affect pharmacokinetics.

Chloro-Substituted Analogs

6-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1350989-11-5)

  • Substituents : Chloro at 6-position, methyl at 4-position.
  • Molecular Formula : C₁₅H₂₀ClN₃OS.
  • Key Properties :
    • Molecular Weight: 325.86.
    • Availability: Out of stock.
  • Comparison : The chloro group introduces electron-withdrawing effects, which may enhance electrophilic reactivity. The compound’s discontinuation () suggests synthetic or stability challenges.

4-Chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1204297-18-6)

  • Substituents : Chloro at 4-position.
  • Molecular Formula : C₁₄H₁₈ClN₃OS.
  • Key Properties: Molecular Weight: 311.83. Hazards: Not specified but likely similar to other chloro derivatives.

Physicochemical and Commercial Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Availability
5,7-Dimethyl-N-(3-morpholinopropyl)... 5,7-dimethyl C₁₆H₂₃N₃OS 305.44 Data not reported Not available
5,6-Dimethyl-N-(3-morpholinopropyl)... 5,6-dimethyl C₁₆H₂₃N₃OS 305.44 Boiling point: 462.5°C (predicted) Available
4,7-Dimethoxy-N-(3-morpholinopropyl)... 4,7-dimethoxy C₁₆H₂₃N₃O₃S 337.44 Purity: 95%; Price: $737–$5,528 Available, high cost
6-Chloro-4-methyl-N-(3-morpholinopropyl)... 6-Cl,4-Me C₁₅H₂₀ClN₃OS 325.86 Out of stock Discontinued

Substituent Effects and Implications

  • Methyl vs. Methoxy : Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while methoxy groups improve solubility but may reduce metabolic stability.
  • Positional Isomerism : The 5,7-dimethyl configuration may offer a steric profile distinct from 5,6-dimethyl analogs, influencing interactions with biological targets.

Biological Activity

5,7-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: 5,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
  • Molecular Formula: C16H23N3OS
  • CAS Number: 1105188-75-7

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with 4-(2-chloroethyl)morpholine hydrochloride under basic conditions. Common solvents used in the reaction include ethanol or methanol, with potassium carbonate often serving as a base.

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its interactions with various molecular targets.

Antimicrobial Properties

Research indicates that compounds in the benzo[d]thiazole class possess notable antimicrobial properties. The mechanism often involves the inhibition of enzymes critical for microbial growth. For instance, studies have shown that related compounds can inhibit bacterial cell wall synthesis and disrupt cellular processes essential for survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. For example, a study involving various cancer cell lines reported significant cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent against malignancies.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HOP-92 (NSCLC)10Induction of apoptosis
HCT-116 (Colorectal)15Inhibition of cell proliferation
SK-BR-3 (Breast)12Disruption of mitochondrial function

Antiviral Effects

Preliminary studies suggest that this compound may exhibit antiviral activity. The proposed mechanism involves interference with viral replication processes, although further studies are needed to elucidate the specific pathways involved.

The compound's biological effects are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in microbial growth and cancer cell metabolism.
  • Receptor Modulation: The morpholinopropyl group allows for interaction with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction: Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability compared to untreated controls. This reinforces the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via multi-step reactions. First, the benzo[d]thiazol-2-amine core is prepared by reacting aniline derivatives with sodium thiocyanate in a bromine/acetic acid solution under reflux, followed by precipitation using NaOH . Subsequent alkylation with 3-morpholinopropyl groups involves nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃.
  • Characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholine protons at δ 3.5–3.7 ppm) and 13C^{13}C-NMR (e.g., thiazole carbons at ~165–170 ppm). IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm1^{-1}) .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV detection at 254 nm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C₁₆H₂₃N₃OS: 321.1612) .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .

Q. What initial biological screening assays are appropriate for this compound?

  • Biological Profiling :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values) .
  • Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of benzo[d]thiazol-2-amine with 3-morpholinopropyl groups?

  • Optimization Strategies :

  • Solvent Selection : Use DMF for higher nucleophilicity or switch to THF for milder conditions .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature/Time : Optimize reflux duration (e.g., 24–72 hours at 70–100°C) to balance yield and side-product formation . Monitor progress via TLC (silica gel, ethyl acetate/hexane).

Q. Which computational methods are suitable for modeling the electronic properties and binding interactions of this compound?

  • Computational Approaches :

  • DFT Studies : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity .
  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase or bacterial dihydrofolate reductase) using AutoDock Vina to identify key binding residues (e.g., hydrogen bonds with morpholine oxygen) .

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies) be resolved?

  • Troubleshooting Framework :

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Structural Confirmation : Re-verify compound identity and purity (via NMR/MS) to rule out batch variability .
  • Mechanistic Studies : Perform follow-up assays (e.g., apoptosis via flow cytometry or target enzyme inhibition) to validate mode of action .

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